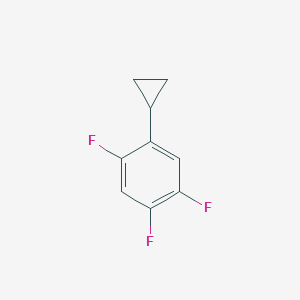
1-Cyclopropyl-2,4,5-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2,4,5-trifluorobenzene is an organic compound with the molecular formula C9H7F3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 2, 4, and 5 positions, and a cyclopropyl group is attached to the 1 position
Preparation Methods
The synthesis of 1-Cyclopropyl-2,4,5-trifluorobenzene typically involves the following steps:
Preparation of 2,4,5-trifluorobenzene: This can be achieved through the diazotization of 2,4-difluoroaniline followed by thermal decomposition of the resulting diazonium salt
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1-Cyclopropyl-2,4,5-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form cyclohexane derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can produce quinones.
Scientific Research Applications
1-Cyclopropyl-2,4,5-trifluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2,4,5-trifluorobenzene and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. For example, some derivatives may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
1-Cyclopropyl-2,4,5-trifluorobenzene can be compared with other similar compounds, such as:
1-Bromo-2,4,5-trifluorobenzene: This compound has a bromine atom instead of a cyclopropyl group and is used in similar synthetic applications.
1,2,4-Trifluorobenzene: Lacks the cyclopropyl group and is used as a precursor in various chemical reactions.
1-Cyclopropyl-3,4,5-trifluorobenzene: Similar structure but with different fluorine atom positions, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C9H7F3 |
|---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
1-cyclopropyl-2,4,5-trifluorobenzene |
InChI |
InChI=1S/C9H7F3/c10-7-4-9(12)8(11)3-6(7)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
NXFMRWSRYLUZFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


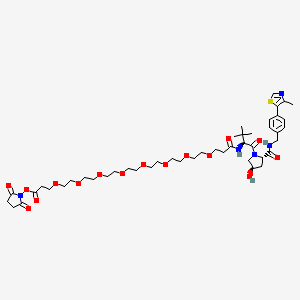
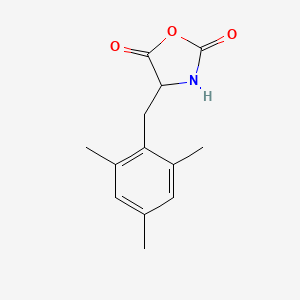
![[2-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13718951.png)
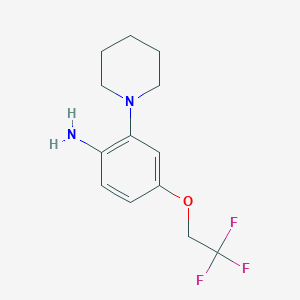
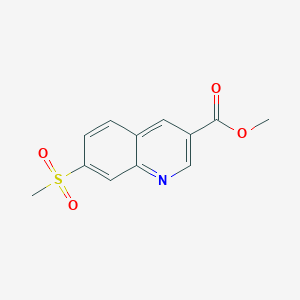
![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
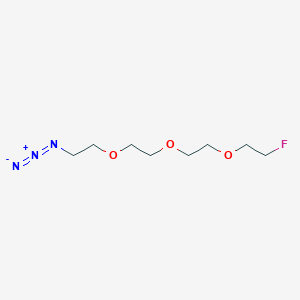
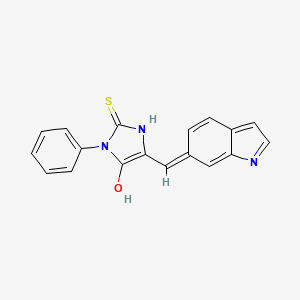
![8-[4-(Aminoethyl Methanethiosulfonyl)phenyl] Bodipy](/img/structure/B13719000.png)
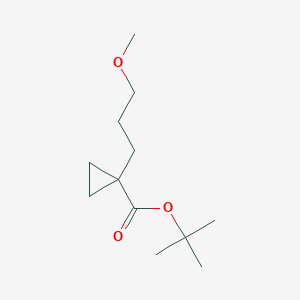

![N-[6-(2,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13719018.png)
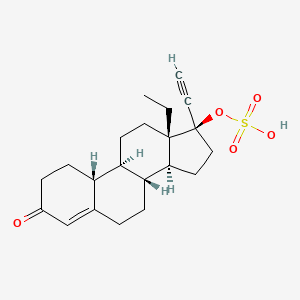
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
